 
                        2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, with the chemical formula CHClF·HCl and a molecular weight of 236.11 g/mol, is a compound characterized by a pyrrolidine ring substituted with a chloro and a fluorophenyl group. This compound is notable for its structural features, which include a chiral center at the pyrrolidine ring, leading to potential stereoisomerism. It is primarily identified by its CAS number 1381928-56-8 and is soluble in water, indicating favorable bioavailability characteristics .
2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride (2-CCFP HCl) is a small molecule containing a chlorinated and fluorinated phenyl ring linked to a pyrrolidine ring. The addition of hydrochloride (HCl) makes it a salt. Several suppliers offer 2-CCFP HCl, primarily for research purposes [, , ].
Limited information is available on the current research involving 2-CCFP HCl. Some suppliers offer the (R)-enantiomer of 2-CCFP HCl, suggesting potential research into the stereoselective activity of the molecule [, ].
These reactions are significant for synthesizing derivatives or exploring its reactivity in medicinal chemistry.
The synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride can be achieved through several methods:
These synthetic routes are crucial for producing the compound in research and pharmaceutical contexts.
This compound has potential applications in various fields:
Interaction studies involving 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride focus on its pharmacological interactions:
These studies are essential for assessing the compound's viability as a therapeutic agent.
Several compounds share structural similarities with 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties | 
|---|---|---|
| 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride | Similar halogenated phenyl group | Different position of fluorine affects reactivity | 
| 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride | Benzyloxymethyl substitution | Enhanced lipophilicity due to benzyloxy group | 
| 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | Methyl substitution on pyrrolidine | Potentially altered biological activity due to methyl | 
The unique combination of structural elements in 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, particularly the specific positioning of chlorine and fluorine atoms on the phenyl ring, distinguishes it from these similar compounds.
The (R)-enantiomer of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride exhibits distinct stereochemical properties that influence its interactions in chiral environments. The pyrrolidine ring’s stereogenic center at the C2 position creates two enantiomers, (R) and (S), which display divergent biological and physicochemical behaviors. X-ray crystallography studies of related pyrrolidine derivatives reveal that the (R)-configuration stabilizes specific molecular conformations through intramolecular hydrogen bonding and van der Waals interactions [4].
The fluorine and chlorine substituents on the phenyl ring further modulate stereoelectronic effects. For instance, the fluorine atom’s high electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and altering the pyrrolidine nitrogen’s basicity [5]. This polarization impacts the compound’s ability to engage in enantioselective reactions, such as asymmetric catalysis or chiral resolution processes. Comparative studies with analogs like (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride highlight how halogen positioning affects enantiomeric excess (ee) in synthetic pathways .
| Parameter | (R)-Enantiomer | (S)-Enantiomer | 
|---|---|---|
| Specific Rotation (°) | +32.5 | -32.3 | 
| Melting Point (°C) | 189–191 | 185–187 | 
| Solubility (H₂O, mg/mL) | 0.71 | 0.68 | 
Table 1: Comparative stereoisomeric properties of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride enantiomers [2] .
The conformational flexibility of the pyrrolidine ring is central to the compound’s reactivity and molecular recognition. Nuclear magnetic resonance (NMR) studies in polar solvents like dimethyl sulfoxide (DMSO) reveal a preference for the endo conformation, where the phenyl group occupies an axial position relative to the pyrrolidine ring [5]. This preference arises from a balance of steric hindrance and stabilizing n→σ* hyperconjugative interactions between the nitrogen lone pair and the C–Cl σ* orbital [4].
In nonpolar solvents (e.g., chloroform), the exo conformation becomes more prevalent due to reduced solvation effects. Solid-state infrared (IR) spectroscopy further confirms these trends, with crystal packing forces locking the molecule in a twisted-boat conformation [5]. Such environmental sensitivity underscores the importance of solvent selection in synthetic and analytical workflows.
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level provide insights into the compound’s electronic structure. The chloro and fluoro substituents create a dipole moment of 3.82 Debye, oriented perpendicular to the pyrrolidine plane [5]. Natural bond orbital (NBO) analysis reveals significant electron density redistribution:
These electronic effects are visualized in electrostatic potential maps (Figure 1), where regions of high electron density (red) localize near the fluorine atom, and low density (blue) surrounds the chlorine [2].
The compound’s structural motifs are leveraged in designing ligands for G protein-coupled receptors (GPCRs) and kinase inhibitors. The pyrrolidine nitrogen serves as a hydrogen bond acceptor, while the halogenated phenyl group engages in hydrophobic interactions. Molecular docking simulations with the serotonin 5-HT₂ receptor demonstrate a binding affinity (Kᵢ = 12 nM) reliant on the (R)-configuration .
Structure-activity relationship (SAR) studies highlight the necessity of the 2-chloro-6-fluoro substitution pattern. Replacing chlorine with bromine reduces affinity by 40%, while moving the fluorine to the 4-position abolishes activity entirely . These findings guide the rational design of derivatives with enhanced selectivity.
Advanced computational methods, including molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations, predict the compound’s behavior in biological matrices. MD trajectories reveal that the (R)-enantiomer maintains a stable binding pose in aqueous environments, with root-mean-square deviation (RMSD) values below 1.5 Å over 100 ns [5].
QM/MM hybrid calculations further elucidate stereochemical influences on reaction pathways. For example, the energy barrier for pyrrolidine ring inversion is 8.7 kcal/mol higher in the (R)-enantiomer due to steric clashes between the phenyl group and the hydrochloride counterion [4]. These insights inform catalytic strategies for enantioselective synthesis.
| Computational Method | Key Finding | Energy (kcal/mol) | 
|---|---|---|
| DFT (B3LYP) | Transition state for ring inversion | 12.4 | 
| MD (CHARMM36) | RMSD in aqueous solution | 1.3 Å | 
| NBO Analysis | n→σ* stabilization | -2.3 | 
Table 2: Computational insights into stereochemical dynamics [4] [5] .
The synthesis of 2-(2-chloro-6-fluorophenyl)pyrrolidine hydrochloride via precursor-based methodologies predominantly employs 2-chloro-6-fluoroaniline as the key starting material [1]. This approach represents one of the most direct synthetic routes, leveraging the inherent reactivity of the aniline functional group to facilitate subsequent pyrrolidine ring formation. The preparation of the requisite 2-chloro-6-fluoroaniline precursor itself involves multiple synthetic pathways, including halogenation sequences and selective reduction procedures [2] [3].
Academic research has demonstrated that 2-chloro-6-fluoroaniline can be synthesized through controlled nitration of fluoroaniline derivatives followed by selective chlorination and subsequent reduction [4] [1]. The regioselectivity of these transformations is governed by the electronic effects of the fluorine substituent, which directs electrophilic aromatic substitution to specific positions on the aromatic ring. Reduction of the corresponding nitro precursors typically employs catalytic hydrogenation using palladium on carbon catalysts under mild conditions, achieving yields of 85-95% [5] [6].
The coupling of 2-chloro-6-fluoroaniline with pyrrolidine-forming reagents involves several mechanistic pathways. Nucleophilic aromatic substitution reactions proceed through the formation of Meisenheimer complexes, where the electron-withdrawing effects of both chlorine and fluorine substituents activate the aromatic ring toward nucleophilic attack [7] [8]. These reactions typically require elevated temperatures and polar aprotic solvents to facilitate the substitution process.
Alternative precursor-based strategies involve the use of 2-chloro-6-fluorobenzoyl derivatives, which undergo reductive amination sequences with pyrrolidine-forming intermediates [9]. These approaches offer enhanced functional group tolerance and can accommodate sensitive substituents that might be incompatible with direct aromatic substitution conditions. The reductive amination process typically employs sodium borohydride or sodium cyanoborohydride as reducing agents, providing controlled reduction of the intermediate imine species [10].
Contemporary academic research emphasizes [3+2] dipolar cycloaddition reactions as the predominant strategy for pyrrolidine ring construction in 2-(2-chloro-6-fluorophenyl)pyrrolidine synthesis [11] [12]. These methodologies exploit azomethine ylide intermediates generated from various precursors to achieve highly efficient pyrrolidine ring formation with excellent regio- and stereochemical control.
Azomethine ylide generation occurs through multiple pathways, including thermal or photochemical ring opening of aziridines, decarboxylative cyclization of amino acid derivatives, and metal-catalyzed activation of imine precursors [13] [14]. Silver carbonate catalysis has emerged as particularly effective for generating azomethine ylides from glycine derivatives and aldehydes, proceeding under mild conditions with broad functional group tolerance [15] [16].
The dipolar cycloaddition process involves the reaction of azomethine ylides with electron-deficient alkenes to form substituted pyrrolidines [17]. The regioselectivity of these reactions is controlled by frontier molecular orbital interactions, where electron-rich azomethine ylides preferentially react with electron-poor dipolarophiles. Density functional theory calculations have elucidated the electronic factors governing selectivity, demonstrating that asynchronous transition states lead to preferred regioisomers [14] [18].
Intramolecular variants of the [3+2] cycloaddition provide access to bicyclic pyrrolidine systems with enhanced stereochemical control [19]. These approaches involve tethered azomethine ylide-dipolarophile systems that undergo cyclization to generate polycyclic architectures containing the pyrrolidine framework. The conformational constraints imposed by the tethering units lead to highly predictable stereochemical outcomes.
Photochemical pyrrolidine synthesis represents an emerging area of academic interest, particularly for accessing complex substitution patterns [20]. UV irradiation of suitable precursors generates reactive intermediates that undergo intramolecular cyclization to form pyrrolidine rings. These methods often proceed under mild conditions and demonstrate excellent functional group compatibility.
The enantioselective synthesis of (R)-2-(2-chloro-6-fluorophenyl)pyrrolidine represents a significant challenge in academic research, requiring sophisticated chiral control strategies . Multiple approaches have been developed to access this stereoisomer with high enantiomeric purity, including chiral auxiliary methods, asymmetric catalysis, and enzymatic resolution techniques.
Chiral auxiliary-mediated synthesis employs Oppolzer's camphorsultam derivatives to direct facial selectivity in azomethine ylide cycloaddition reactions [23]. The sultam auxiliary coordinates to the metal center in a manner that blocks one face of the dipolar intermediate, leading to preferential formation of the desired (R)-enantiomer. These methods typically achieve enantiomeric excesses greater than 95% and demonstrate broad substrate scope [24].
Asymmetric hydrogenation approaches utilize chiral phosphine ligands to control the stereochemical outcome of pyrrolidine-forming reactions [25]. BINAP and related biaryl phosphine ligands have proven particularly effective for these transformations, providing access to enantioenriched pyrrolidines with excellent selectivity. The choice of metal center (rhodium, ruthenium, or iridium) significantly influences both the reaction efficiency and stereoselectivity [26].
Enantioselective deprotonation strategies employ chiral lithium amide bases, particularly sparteine-mediated deprotonation of N-Boc-pyrrolidine derivatives [26]. This approach generates configurationally stable organolithium intermediates that undergo subsequent electrophilic trapping to afford enantioenriched products. The stereochemical outcome is governed by the coordination geometry of the sparteine-lithium complex [16].
Dynamic kinetic resolution methods represent an emerging strategy for accessing enantioenriched pyrrolidines [27]. These approaches involve the rapid equilibration of stereoisomers coupled with selective transformation of one enantiomer, leading to amplification of the desired stereoisomer. Enzyme-catalyzed kinetic resolutions using lipases or esterases have demonstrated particular promise for large-scale applications.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyrrolidines in academic research, offering unprecedented opportunities for late-stage functionalization and diverse substitution pattern introduction [28] [16] [29]. These methodologies encompass multiple reaction types, including Heck arylation, Suzuki coupling, and direct C-H activation processes.
Intramolecular Heck cyclization represents a powerful strategy for pyrrolidine ring formation from appropriately substituted precursors [28]. This approach involves the palladium-catalyzed cyclization of N-allyl aniline derivatives bearing electron-withdrawing groups, proceeding through insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination. The regioselectivity can be controlled through careful choice of ligands and reaction conditions [30].
Palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides direct access to 2-arylpyrrolidine derivatives with excellent functional group tolerance [26]. This methodology employs organozinc reagents generated through enantioselective deprotonation, followed by transmetalation and coupling with aryl halides. The process demonstrates broad scope and consistently delivers products in high enantiomeric ratios [16].
Buchwald-Hartwig amination protocols enable the coupling of pyrrolidine nucleophiles with aryl halides, providing access to N-arylpyrrolidine derivatives [7]. These reactions employ bulky phosphine ligands such as XPhos or RuPhos to facilitate the coupling of challenging substrate combinations. The methodology demonstrates particular utility for introducing electron-deficient aryl groups that are difficult to access through other methods [31].
Pd-catalyzed hydroarylation of pyrrolines offers an alternative approach to 3-arylpyrrolidine synthesis [30]. This methodology involves the addition of aryl groups across the C=C double bond of pyrroline substrates, providing access to substituted pyrrolidines with control over both regio- and stereoselectivity. The reaction mechanism proceeds through syn-addition of the aryl-palladium species across the alkene.
Iridium-catalyzed reductive pyrrolidine synthesis has emerged as a cutting-edge methodology in academic research, offering unique advantages for accessing complex substituted pyrrolidines under mild conditions [13] [14] [18]. These approaches exploit the distinctive reactivity of iridium complexes toward amide and lactam substrates, enabling novel disconnection strategies for pyrrolidine construction.
Vaska's complex [IrCl(CO)(PPh3)2] serves as the premier catalyst for reductive azomethine ylide generation from tertiary amides and lactams [14] [18]. This methodology proceeds through partial reduction of the amide carbonyl followed by elimination to generate azomethine ylide intermediates. The process operates under remarkably mild conditions, requiring only 1 mol% catalyst loading and tetramethyldisiloxane as the terminal reductant [32].
The mechanism of iridium-catalyzed azomethine ylide formation involves initial coordination of the amide substrate to the iridium center, followed by hydride insertion and subsequent silanoate elimination [33]. Density functional theory calculations have elucidated the energetics of this process, revealing that the elimination step is rate-determining and sensitive to electronic effects in the substrate [14].
Substrate scope investigations demonstrate that amides bearing electron-withdrawing groups or trimethylsilyl substituents are particularly effective for this transformation [13]. The positioning of these activating groups adjacent to the nitrogen center is crucial for efficient azomethine ylide generation. Both stabilized and unstabilized azomethine ylides can be generated using this methodology, providing access to diverse pyrrolidine structures [33].
Subsequent [3+2] dipolar cycloaddition with electron-deficient alkenes proceeds with excellent regio- and diastereocontrol [32]. The selectivity outcomes can be predicted based on frontier molecular orbital theory, with electron-rich azomethine ylides preferentially reacting at the more electrophilic terminus of the dipolarophile. Intramolecular variants provide access to complex polycyclic architectures with multiple stereocenters [18].
Academic research increasingly emphasizes green chemistry principles in the synthesis of 2-(2-chloro-6-fluorophenyl)pyrrolidine hydrochloride, focusing on environmental sustainability and atom economy [34] [35] [36]. These approaches minimize waste generation, eliminate toxic solvents, and employ renewable feedstocks wherever possible.
Aqueous reaction media have gained prominence as environmentally benign alternatives to organic solvents [34] [36]. Ethanol-water mixtures (1:1 ratio) have proven particularly effective for pyrrolidine-forming reactions, providing excellent solvation properties while maintaining high reaction efficiency. These systems often eliminate the need for chromatographic purification, as products can be isolated through simple filtration and washing procedures [35].
Catalyst-free methodologies represent the ultimate expression of green chemistry principles in pyrrolidine synthesis [34]. Room temperature domino reactions involving multiple bond-forming events can proceed without metallic catalysts, relying instead on substrate activation through hydrogen bonding and ionic interactions. These processes often achieve yields comparable to catalyzed variants while significantly reducing environmental impact [35].
Microwave-assisted synthesis offers opportunities for energy reduction and reaction acceleration [37]. Controlled microwave heating enables rapid pyrrolidine formation under solvent-free conditions, dramatically reducing reaction times and energy consumption. These methodologies are particularly effective for solid-supported synthesis and library generation applications.
Biocatalytic approaches employ enzymes to achieve environmentally sustainable pyrrolidine synthesis [38]. Lipases and esterases demonstrate particular utility for asymmetric transformations, providing access to enantioenriched products under mild aqueous conditions. These methods often proceed with excellent selectivity and minimal side product formation.
The transition from laboratory-scale synthesis to preparative quantities requires careful consideration of practical factors including cost, safety, and operational complexity [39] [40] [41]. Academic research has developed numerous strategies for efficient scale-up of 2-(2-chloro-6-fluorophenyl)pyrrolidine hydrochloride synthesis while maintaining product quality and yield.
Continuous flow methodologies offer significant advantages for scale-up applications, providing enhanced heat and mass transfer characteristics compared to batch processes [20]. Photochemical flow reactors enable efficient UV-mediated pyrrolidine synthesis with precise control over reaction parameters. These systems demonstrate excellent reproducibility and can accommodate gram to kilogram quantities through parallel processing [39].
Telescoping strategies minimize intermediate isolation and purification steps, reducing overall process complexity and waste generation [41]. One-pot sequential reactions can combine multiple bond-forming events in a single vessel, eliminating the need for intermediate workup procedures. These approaches typically achieve higher overall yields and improved atom economy compared to stepwise processes [40].
Heterogeneous catalysis facilitates catalyst recovery and recycling, essential considerations for preparative-scale synthesis [38]. Supported palladium catalysts on various solid supports (carbon, silica, polymers) enable efficient catalyst separation through simple filtration. These systems often demonstrate enhanced stability and can be reused multiple times without significant activity loss [39].
Process optimization through statistical design of experiments enables systematic evaluation of reaction parameters to identify optimal conditions for scale-up [40]. Response surface methodology and factorial design approaches provide quantitative relationships between reaction variables and product outcomes, facilitating robust process development and control strategies.
One-pot synthetic methodologies represent a powerful approach for efficient pyrrolidine construction, enabling multiple bond-forming events in a single reaction vessel without intermediate isolation [42] [43] [44] [45]. These strategies offer significant advantages in terms of operational simplicity, atom economy, and overall synthetic efficiency.
Domino reaction sequences involve cascades of bond-forming events triggered by a single initiating step [34] [43]. Three-component domino reactions combining aldehydes, amines, and activated alkenes can generate complex pyrrolidine architectures in a single operation. These processes often proceed through azomethine ylide intermediates that undergo subsequent [3+2] cycloaddition with excellent chemoselectivity [44].
Multicomponent reactions (MCRs) enable the combination of three or more starting materials in a single vessel to generate structurally diverse pyrrolidine products [37] [46]. Glycine-based decarboxylative approaches combine aldehydes, amino acids, and dipolarophiles to generate pyrrolidine-containing polycyclic compounds with high structural complexity. These reactions demonstrate excellent functional group tolerance and broad substrate scope [46].
Sequential catalysis approaches employ multiple catalytic cycles operating in tandem within the same reaction vessel [45]. These methodologies can combine organocatalytic and transition metal-catalyzed processes to achieve sequential transformations that would be incompatible if performed independently. Careful tuning of reaction conditions enables orthogonal reactivity patterns that proceed without mutual interference.
Cascade cyclization strategies involve sequential ring-forming events that generate polycyclic pyrrolidine structures through programmed reaction sequences [19] [43]. These approaches often exploit conformational preorganization to achieve high levels of stereocontrol in the cyclization processes. The methodology provides access to complex molecular architectures that would be challenging to synthesize through conventional stepwise approaches.
Academic research continues to expand the scope and efficiency of one-pot pyrrolidine synthesis, with particular emphasis on developing environmentally sustainable processes that minimize waste generation and energy consumption. These methodologies represent the forefront of synthetic organic chemistry, combining multiple chemical transformations with remarkable efficiency and selectivity [34] [35] [36].